7-(2,4-dimethoxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one
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Overview
Description
10-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a hexahydro-1,5-diazatetra-phenone core with dimethoxyphenyl and dimethyl substituents, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method employs boron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve advanced crystallization techniques to ensure high purity and yield. Methods such as single crystal X-ray diffraction (SCXRD) are often employed to characterize the final product .
Chemical Reactions Analysis
Types of Reactions
10-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting bacterial RNA polymerase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE involves its interaction with specific molecular targets. For instance, it may inhibit bacterial RNA polymerase by binding to the enzyme’s active site, thereby preventing the synthesis of essential RNA molecules . This interaction can disrupt bacterial growth and proliferation, making it a potential candidate for antibacterial drug development.
Comparison with Similar Compounds
Similar Compounds
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also feature the dimethoxyphenyl group and have shown potent antimicrobial activity.
3-(3,4-Dimethoxyphenyl)propanoic acid: Another compound with similar structural features, used in various pharmacological studies.
Uniqueness
What sets 10-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE apart is its unique hexahydro-1,5-diazatetra-phenone core, which provides distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H26N2O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8-one |
InChI |
InChI=1S/C26H26N2O3/c1-26(2)13-20-24(21(29)14-26)23(17-8-7-15(30-3)12-22(17)31-4)18-9-10-19-16(25(18)28-20)6-5-11-27-19/h5-12,23,28H,13-14H2,1-4H3 |
InChI Key |
GQQQZVVFDHVAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=C(C=C3)N=CC=C4)C5=C(C=C(C=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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